エテンザミド

概要

説明

- エテンザミドは一般的な鎮痛薬 と消炎薬 です。

- 発熱 、頭痛 、その他の軽度の痛みを軽減するために使用されます。

- 多くの場合、風邪薬 やさまざまな処方鎮痛剤 の成分として見られます .

科学的研究の応用

- Ethenzamide has applications in chemistry , biology , medicine , and industry .

- Unfortunately, detailed information on specific research applications is limited.

作用機序

- エテンザミドがその効果を発揮する正確なメカニズムは、十分に文書化されていません。

- 痛みと炎症に関連する分子標的と経路との相互作用が考えられます。

類似化合物の比較

- エテンザミドの独自性は、鎮痛作用と消炎作用を組み合わせたところにあります。

- 類似の化合物には、他の非ステロイド性抗炎症薬 (NSAID) や関連するベンザミドが含まれます。

生化学分析

Biochemical Properties

Ethenzamide interacts with various enzymes, proteins, and other biomolecules. It forms pharmaceutical cocrystals with coformers such as salicylic acid, 2-chloro-4-nitrobenzoic acid, vanillic acid, 4-aminobenzoic acid, 4-hydroxybenzoic acid, and fumaric acid . These interactions are sustained by carboxylic acid – carboxamide supramolecular heterosynthon .

Molecular Mechanism

Ethenzamide exerts its effects at the molecular level through various binding interactions with biomolecules. For instance, in the Ethenzamide-Gallic Acid cocrystal, an O−H∙∙∙O hydrogen bond is formed between the -OH of Gallic Acid and oxygen of the amide group of the Ethenzamide molecule .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethenzamide can change over time. For example, all the cocrystals of Ethenzamide dissolve faster and their equilibrium solubility is higher than the parent Ethenzamide .

Metabolic Pathways

Given its interactions with various coformers, it is likely that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

Given its solubility properties, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

Given its interactions with various coformers, it is likely that it is directed to specific compartments or organelles .

準備方法

- エテンザミドはサリチル酸 から合成できます。

- 具体的な合成経路と反応条件は異なる場合がありますが、出発物質はサリチル酸です .

化学反応解析

- エテンザミドは酸化 、還元 、置換 など、さまざまな反応を受けます。

- これらの反応で使用される一般的な試薬と条件は、具体的な変換によって異なります。

- これらの反応中に生成される主要な生成物は、利用可能な資料には明確に記載されていません。

科学研究への応用

- エテンザミドは、化学 、生物学 、医学 、および産業 で応用されています。

- 残念ながら、具体的な研究アプリケーションに関する詳細情報は限られています。

化学反応の分析

- Ethenzamide undergoes various reactions, including oxidation , reduction , and substitution .

- Common reagents and conditions used in these reactions depend on the specific transformation.

- Major products formed during these reactions are not explicitly documented in the available sources.

類似化合物との比較

- Ethenzamide’s uniqueness lies in its combination of analgesic and anti-inflammatory properties.

- Similar compounds include other nonsteroidal anti-inflammatory drugs (NSAIDs) and related benzamides.

特性

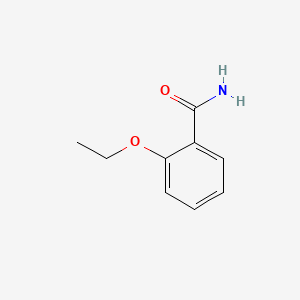

IUPAC Name |

2-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNKFTQSBPKMBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Record name | 2-ETHOXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20356 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020581 | |

| Record name | 2-Ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-ethoxybenzamide appears as white or almost-white crystalline powder. Almost odorless. Tasteless. (NTP, 1992) | |

| Record name | 2-ETHOXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20356 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 61 °F (NTP, 1992) | |

| Record name | 2-ETHOXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20356 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

938-73-8 | |

| Record name | 2-ETHOXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20356 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethenzamide [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethenzamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13544 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ethenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L929ZCK4BF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

270 to 273 °F (NTP, 1992) | |

| Record name | 2-ETHOXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20356 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ethenzamide compare to other NSAIDs in terms of its effects on gastric motility?

A1: Unlike some NSAIDs, ethenzamide exhibits a protective effect against ibuprofen-induced gastric mucosal damage in rats. [] This protection is attributed to its ability to suppress gastric contractions, potentially by blocking 5HT2B receptors. []

Q2: What is the molecular formula and weight of ethenzamide?

A2: The molecular formula of ethenzamide is C9H11NO2, and its molecular weight is 165.19 g/mol.

Q3: How can spectroscopic techniques be used to characterize ethenzamide and its solid forms?

A3: Several spectroscopic techniques have proven useful in characterizing ethenzamide:

- Near-infrared (NIR) spectroscopy: This method allows for the quantitative determination of ethenzamide in mixtures, even in complex formulations like quaternary powders. []

- Fourier-transform infrared (FTIR) spectroscopy: FTIR helps identify characteristic functional groups and analyze the formation of hydrogen bonds in ethenzamide cocrystals. [, , , , , , ]

- Raman spectroscopy: This technique aids in investigating the distribution of ethenzamide and other components within pharmaceutical granules. [] Additionally, Raman spectroscopy, alongside Terahertz spectroscopy, proves useful in differentiating between polymorphic forms of ethenzamide cocrystals. [, ]

Q4: How does the conformation of ethenzamide differ in its single-component crystal form compared to its cocrystals?

A4: Ethenzamide exhibits an unusual non-planar conformation with the amide group out-of-plane relative to the aromatic ring in its single-component crystal structure. [, ] Interestingly, in all known cocrystals of ethenzamide, the molecule adopts a planar conformation stabilized by an intramolecular hydrogen bond. [, ]

Q5: What factors influence the stability of ethenzamide in solid dispersions?

A5: The stability of ethenzamide in solid dispersions is impacted by the type of carrier used. Studies show that solid dispersions with amorphous sucrose demonstrate superior stability compared to those using other sugars. [] This improved stability is likely due to the unique properties of amorphous sucrose.

Q6: Does the available research indicate catalytic properties or applications for ethenzamide?

A6: The provided research papers do not discuss any catalytic properties or applications of ethenzamide. The focus lies primarily on its pharmaceutical properties and formulation strategies.

Q7: Have computational methods been employed to study ethenzamide?

A7: Yes, computational chemistry tools have been used to investigate the conformational properties of ethenzamide. Theoretical calculations indicate that the planar conformation, commonly observed in cocrystals, represents the most stable arrangement in vacuo. [, ] Molecular dynamics simulations have also been used to assess the stability of ethenzamide cocrystals. []

Q8: What strategies have been explored to enhance the solubility and dissolution rate of ethenzamide?

A8: Several formulation approaches have been investigated to overcome the low aqueous solubility of ethenzamide:

- Cocrystallization: Forming cocrystals with various coformers, such as saccharin, [, ] polyphenols, [] glutaric acid, ethyl malonic acid, [] and gentisic acid, [] has been shown to enhance ethenzamide's solubility and dissolution rate.

- Solid dispersions: Creating solid dispersions using carriers like lactose [] or various sugars (sucrose, maltose, galactose, mannitol) [] leads to a decrease in crystallinity and improved dissolution.

- Amorphization: Inducing amorphization through methods like melt quenching with silica gel [] or sealed heating with porous calcium silicate [] can enhance the dissolution rate of ethenzamide.

Q9: Does the provided research offer information on SHE (Safety, Health, and Environment) regulations concerning ethenzamide?

A9: The research papers primarily focus on the scientific and pharmaceutical aspects of ethenzamide. Information on specific SHE regulations is not discussed within these documents.

Q10: Does the research provide details on ethenzamide's ADME profile, in vivo activity, potential for resistance, toxicology, drug delivery strategies, or biomarkers?

A10: While the provided research touches upon some aspects of ethenzamide's pharmacokinetics (absorption and first-pass metabolism), [, ] it does not offer comprehensive information on its full ADME profile, in vivo efficacy beyond the formalin test in rats, [] resistance mechanisms, toxicology beyond acute toxicity in mice, [] specific drug delivery strategies, or the use of biomarkers.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。